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molecular formula C5H11ClO2S B1267586 1-Pentanesulfonyl chloride CAS No. 6303-18-0

1-Pentanesulfonyl chloride

Cat. No. B1267586
M. Wt: 170.66 g/mol
InChI Key: PWQOZRPSDQKNPW-UHFFFAOYSA-N
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Patent
US06946481B1

Procedure details

1-Pentanesulfonic acid, sodium salt (10 g, 57.5 mmol) was charged into a 250 ml round bottom flask (allow headroom). Thionyl chloride (20 mL) is added; gas evolves, and a while solid forms. The mixture is heated at 60° C. for 3 hours. The solvents are removed in vacuo; toluene is added and removed in vacuo to remove residue of SOCl2. The residue is partitioned between CH2Cl2 and ice water; the organic layer is dried over Na2SO4. The crude product is purified by distillation (bp 54-56° C. @ 0.5 mm Hg) to give a clear oil, 61% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:6]([OH:9])(=O)=[O:7])[CH2:2][CH2:3][CH2:4][CH3:5].[Na].S(Cl)([Cl:13])=O>>[CH2:1]([S:6]([Cl:13])(=[O:9])=[O:7])[CH2:2][CH2:3][CH2:4][CH3:5] |^1:9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)S(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
ADDITION
Type
ADDITION
Details
toluene is added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to remove residue of SOCl2
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between CH2Cl2 and ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by distillation (bp 54-56° C. @ 0.5 mm Hg)
CUSTOM
Type
CUSTOM
Details
to give a clear oil, 61% yield

Outcomes

Product
Name
Type
Smiles
C(CCCC)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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